Cadmium--magnesium (3/1)

Electronic Structure Fermi Surface Density of States

Why source Cd₃Mg? Unlike simple Cd/Mg mixtures, this intermetallic possesses long‑range D0₁₉ ordering (P6₃/mmc) that creates a distinct Fermi surface topology and electron‑phonon interaction. Its multi‑branch de Haas–van Alphen spectrum provides a rigorous benchmark for band‑structure methods and quantum oscillation studies. Typical purity ≥95%. Due to cadmium toxicity, handle with appropriate safety measures and use exclusively for fundamental research under controlled laboratory conditions.

Molecular Formula Cd3Mg
Molecular Weight 361.55 g/mol
CAS No. 12050-41-8
Cat. No. B15486560
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCadmium--magnesium (3/1)
CAS12050-41-8
Molecular FormulaCd3Mg
Molecular Weight361.55 g/mol
Structural Identifiers
SMILES[Mg].[Cd].[Cd].[Cd]
InChIInChI=1S/3Cd.Mg
InChIKeyWRZTZRMUUNOQRK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cadmium-Magnesium (3/1) Intermetallic Compound (CAS 12050-41-8): Core Physicochemical and Structural Profile


Cadmium-magnesium (3/1) (Cd₃Mg) is an ordered intermetallic compound with a stoichiometric ratio of three cadmium atoms to one magnesium atom, corresponding to 75 at.% Cd and 25 at.% Mg. It adopts the hexagonal D0₁₉ crystal structure (space group P6₃/mmc), which is the hcp-based analog of the fcc Cu₃Au (L1₂) structure [1]. Cd₃Mg exists as a thermodynamically stable, line compound phase in the Cd-Mg binary system, typically formed via a peritectoid reaction at approximately 125°C [1]. Its electronic properties, particularly its Fermi surface topology and electron-phonon coupling characteristics, have been the subject of detailed experimental and computational investigations due to its model-system behavior for hcp-based ordered alloys [2].

Why Off-the-Shelf Cadmium or Magnesium Substitutes Cannot Replicate the Electronic Behavior of Cd₃Mg


The ordered D0₁₉ intermetallic phase Cd₃Mg possesses a unique Fermi surface topology and electronic density of states that are fundamentally distinct from both its elemental constituents (hcp Cd and hcp Mg) and its nearest stoichiometric analog in the system, CdMg₃ [1]. These differences arise from the specific Brillouin zone folding and band hybridization effects induced by the long-range Cd-Mg sublattice ordering. Simply mixing or melting elemental cadmium and magnesium does not produce the identical electronic structure, nor does substituting CdMg₃ or the equiatomic B19-structured CdMg phase. The specific ordering pattern in Cd₃Mg dictates its low-temperature electron-phonon interaction strength and its characteristic de Haas-van Alphen (dHvA) frequency spectrum, which cannot be interpolated from the properties of adjacent phases or solid solutions [2].

Quantitative Differentiation Evidence: Cd₃Mg vs. Closest Analogs and In-Class Candidates


Electronic Density of States (DOS) at the Fermi Level: Cd₃Mg vs. Mg₃Cd

First-principles pseudopotential calculations reveal a significant difference in the electronic density of states at the Fermi level, N(E_F), between isostructural Cd₃Mg and Mg₃Cd. This parameter is critical for predicting electronic heat capacity and electron-phonon coupling strength [1].

Electronic Structure Fermi Surface Density of States

Fermi Surface Topology: Cd₃Mg vs. Pure Cadmium and Magnesium

De Haas-van Alphen (dHvA) effect studies provide direct experimental mapping of the Fermi surface. The observed dHvA frequency spectrum of Cd₃Mg is complex and does not simply correspond to that of either elemental Cd or Mg. It consists of multiple distinct frequency branches, a direct consequence of its ordered intermetallic band structure [1].

Fermiology de Haas-van Alphen Effect Band Structure

Phase Stability and Order-Disorder Transformation: Cd₃Mg vs. CdMg and CdMg₃

The three ordered intermetallic phases in the Cd-Mg system exhibit markedly different thermal stabilities. Cd₃Mg forms via a peritectoid reaction at 125°C, whereas the equiatomic CdMg phase undergoes a congruent order-disorder transformation at a much higher temperature of 253°C, and CdMg₃ transforms at 186°C [1]. These differences in transformation mechanisms and temperatures dictate the processing and operational temperature windows for each compound.

Phase Equilibria Thermodynamics Order-Disorder Transitions

Electron-Phonon Interaction (EPI) Strength: Cd₃Mg Experimental Parameter

The electron-phonon interaction (EPI) function for the ordered intermetallic compound Cd₃Mg has been determined experimentally via point-contact spectroscopy. The derived EPI parameter λ is a fundamental measure of the coupling strength between electrons and lattice vibrations, which governs phenomena such as superconductivity and electrical resistivity [1].

Electron-Phonon Coupling Point-Contact Spectroscopy Superconductivity

Primary Research Applications for Cd₃Mg Intermetallic Compound Based on Quantified Differentiation


Low-Temperature Fermiology and Quantum Oscillation Studies

Cd₃Mg serves as a canonical model system for studying the electronic structure of hcp-based ordered intermetallics. Its complex, multi-branch de Haas-van Alphen (dHvA) frequency spectrum (more than 7 branches observed) provides a rich dataset for validating advanced band structure calculations and for investigating quantum oscillatory phenomena in alloys with long-range order [1]. Its use is strictly limited to fundamental research due to the toxicity of cadmium [2].

Investigations of Electron-Phonon Coupling in Ordered Alloys

The successful experimental determination of the electron-phonon interaction (EPI) function in Cd₃Mg via point-contact spectroscopy establishes it as a valuable material for research into superconductivity mechanisms and transport properties in ordered intermetallic phases [1]. Its well-defined EPI parameter allows for quantitative comparisons with theoretical predictions for other D0₁₉-structured compounds.

Experimental Validation of First-Principles Phase Stability Models

As one of the three ordered ground states in the hcp-based Cd-Mg system, Cd₃Mg is a critical benchmark for computational materials science. Its calculated formation energy and transformation temperatures (e.g., a peritectoid reaction at 125°C) are used to validate and refine first-principles methods for predicting alloy phase stability, such as the cluster variation method (CVM) and linear muffin-tin orbital (LMTO) calculations [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cadmium--magnesium (3/1)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.